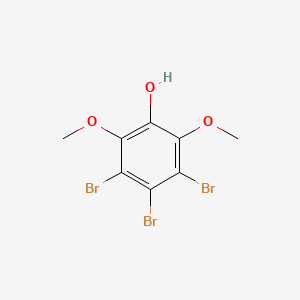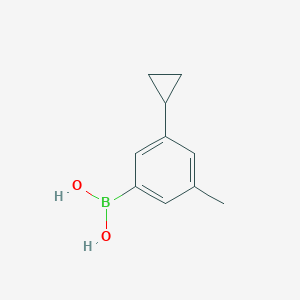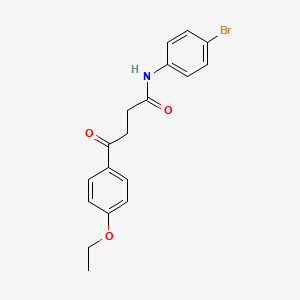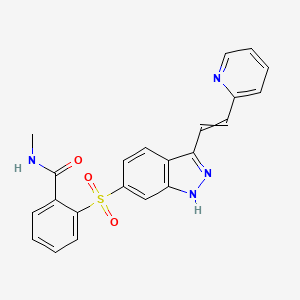![molecular formula C7H6IN3O B14011874 6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 4th position on the pyrrolo[2,3-d]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 4-methoxypyrrolo[2,3-d]pyrimidine. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester.
Iodination: The 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid is then subjected to iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 6th position, while oxidation and reduction can modify the functional groups on the pyrrolo[2,3-d]pyrimidine ring.
Applications De Recherche Scientifique
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the development of chemical probes to study biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chlorine atom at the 4th position instead of a methoxy group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom at the 6th position.
Uniqueness
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both an iodine atom and a methoxy group on the pyrrolo[2,3-d]pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C7H6IN3O |
|---|---|
Poids moléculaire |
275.05 g/mol |
Nom IUPAC |
6-iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6IN3O/c1-12-7-4-2-5(8)11-6(4)9-3-10-7/h2-3H,1H3,(H,9,10,11) |
Clé InChI |
MHGDKNYMNGESNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC2=C1C=C(N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
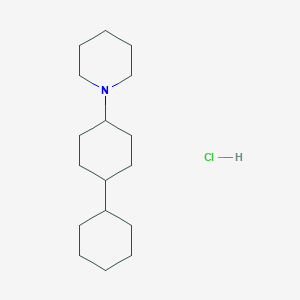
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
